(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one
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Overview
Description
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common route involves the palladium-catalyzed cyclization of (E)-3-alkynyl-3-trifluoromethyl allylic alcohols . This method provides a straightforward approach to obtaining the desired compound with high stereoselectivity.
Another method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum, cerium ammonium nitrate, and lanthanide triflates . These reactions typically proceed under mild conditions and offer high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
- 3-(trifluoromethyl)thietan-3-ol
- 2-(trifluoromethyl)tetrahydrothiophen-2-ol
- 3-(trifluoromethyl)-tetrahydrothiophen-3-ol
Uniqueness
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is unique due to its combination of a hydroxyl group and a trifluoromethyl group within a tetrahydropyran ring. This structure imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7F3O3 |
---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-(trifluoromethyl)oxan-2-one |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2/t5-/m0/s1 |
InChI Key |
VYHQZPKSTHSAFN-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC(=O)C[C@@]1(C(F)(F)F)O |
Canonical SMILES |
C1COC(=O)CC1(C(F)(F)F)O |
Origin of Product |
United States |
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